1-Palmitoyl-2-oleoyl-3-stearoylglycerol

Cocoa butter polymorphism X-ray diffraction Confectionery fat crystallization

Generic substitution of C52:1 triacylglycerols fails to replicate POS-specific crystallization kinetics. The asymmetric sn-1 (C16:0)/sn-3 (C18:0) architecture of 1-palmitoyl-2-oleoyl-3-stearoylglycerol produces distinct β3/β1 crystal polymorphs that match cocoa butter forms V/VI, unlike symmetric POP or SOS. ▪ β3/β1 XRD patterns identical to cocoa butter crystal forms V/VI; symmetric analogs do not replicate this behavior ▪ Binary POP:POS blends exhibit strong eutectic behavior; POS ratio controls solid-fat-content profiles and melting point fine-tuning ▪ ≥98% purity reference standard qualified for HPLC/GC-MS quantification of bloom fractions and CBE quality control

Molecular Formula C55H104O6
Molecular Weight 861.4 g/mol
CAS No. 2190-27-4
Cat. No. B142844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Palmitoyl-2-oleoyl-3-stearoylglycerol
CAS2190-27-4
Synonyms(Z)-9-Octadecenoic Acid 1-[[(1-Oxohexadecyl)oxy]methyl]-2-[(1-oxooctadecyl)oxy]ethyl Ester;  1-Palmito-2-oleo-3-stearin;  1-Palmito-2-oleostearin;  1-Palmitoyl-2-oleoyl-3-stearin;  1-Palmitoyl-2-oleoyl-3-stearoylglycerol;  1-Palmityl-2-oleyl-3-stearylglyc
Molecular FormulaC55H104O6
Molecular Weight861.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C55H104O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h26,28,52H,4-25,27,29-51H2,1-3H3/b28-26-
InChIKeyQXPXMOHHFYONAC-SGEDCAFJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Palmitoyl-2-oleoyl-3-stearoylglycerol (POS): Procurement & Baseline Characterization


1-Palmitoyl-2-oleoyl-3-stearoylglycerol (CAS 2190-27-4), also designated as TG(16:0/18:1/18:0), 1-Palmitin-2-Olein-3-Stearin, or POS, is an asymmetric mixed-acid triacylglycerol comprising palmitic acid (C16:0) at the sn-1 position, oleic acid (C18:1) at the sn-2 position, and stearic acid (C18:0) at the sn-3 position . It exists as a solid at ambient temperature, exhibits a molecular weight of 861.41 g/mol (C55H104O6), and is insoluble in water while demonstrating limited solubility in chloroform and methanol . As the predominant triacid triglyceride in cocoa butter and a principal component in cocoa butter equivalents (CBEs), this compound is supplied at analytical purity levels (≥98%) and is utilized in lipid metabolism research, quantitative analytical standardization, and confectionery formulation applications .

Asymmetric mixed-acid triacylglycerol (C16:0/C18:1/C18:0) for polymorph identification
Reference standard for cocoa butter form V/VI XRD calibration
Supports confectionery lipid research and CBE formulation studies

POS vs. Symmetric Analogs: Non-Interchangeability Evidence


Triacylglycerols sharing the same total carbon number and degree of unsaturation (e.g., C52:1 species) are frequently assumed to be functionally interchangeable in procurement specifications; this assumption is invalid for 1-palmitoyl-2-oleoyl-3-stearoylglycerol (POS). Unlike symmetric 1,3-disaturated-2-oleoyl-glycerols such as POP (1,3-dipalmitoyl-2-oleoyl-glycerol) and SOS (1,3-distearoyl-2-oleoyl-glycerol), the asymmetric architecture of POS—with unequal saturated acyl chains at the sn-1 (C16:0) and sn-3 (C18:0) positions—produces distinct crystallization kinetics, polymorphic behavior, and solid-state phase transitions that directly impact application performance [1]. Generic substitution with symmetric Sat-O-Sat analogs fails to replicate POS-specific behavior in mixed systems, as demonstrated by differential XRD patterns, magnetic field sensitivity, and eutectic behavior in ternary blends [2]. The quantitative evidence presented below substantiates why POS must be specified as a discrete procurement item rather than a generic C52:1 triacylglycerol substitute.

Polymorph mismatch

Symmetric Sat-O-Sat analogs (POP, SOS) do not replicate cocoa butter form V/VI XRD patterns; POS β3/β1 polymorphs are reported to match.

Crystallization process sensitivity

POS exhibits different magnetic field crystallization suppression (α-form only) versus multi-form suppression in POP/SOS, which may alter process robustness.

Ternary melting profile drift

POP depresses and SOS elevates mixture melting point; POS provides intermediate behavior. Substitution may shift target melt range.

POS: Quantitative Differentiation Evidence for Selection


Cocoa Butter Form V/VI Polymorph Replication

In a comprehensive solid-state characterization of cocoa butter triglycerides, small and wide-angle powder X-ray diffraction (XRD) patterns of the β3 and β1 crystal polymorphs of POS were identical to those of crystal forms V and VI in cocoa butter—the most desirable polymorphs for confectionery applications. In contrast, the corresponding crystal polymorphs of symmetric analogs SOS (1,3-distearoyl-2-oleoyl-glycerol) and POP (1,3-dipalmitoyl-2-oleoyl-glycerol) did not replicate cocoa butter's form V and VI XRD patterns [1]. Furthermore, the crystal structure of cocoa butter in its meta-stable form IV and its transformation to the optimal form V was experimentally demonstrated to be controlled by POS [1].

Cocoa butter polymorph XRD match
Head-to-head
POS β3/β1 XRD patterns identical to cocoa butter forms V and VI; SOS and POP patterns did not match.
Reported form V/VI compatibility for CBE crystallization studies
Qualitative binary outcome from powder XRD
Cocoa butter polymorphism X-ray diffraction Confectionery fat crystallization Triclinic crystal forms

Magnetic Field Crystallization Insensitivity

Under a 5 T static magnetic field applied via superconductive magnet system during solidification from the melt, the crystallization of the α form of POS was suppressed—a response distinct from symmetric Sat-O-Sat triacylglycerols. Specifically, symmetric-type TAGs POP and SOS were substantially more sensitive to the static magnetic field than the asymmetric-type TAG POS. For POP, static magnetic field processing suppressed the crystallization of the sub-α form, α form, and β′ form, whereas for POS, only α form crystallization was suppressed [1].

Magnetic field crystallization response
Head-to-head
Under 5 T static field, POS: only α-form suppressed; POP: sub-α, α, β′ forms suppressed.
Asymmetric TAG showed lower magnetic sensitivity, may support process robustness
Single vs multi-polymorph suppression outcome
Triacylglycerol crystallization Magnetic field processing Polymorph suppression Process robustness

Ternary Phase Melting Point Modulation

In ternary phase behavior analysis of POP, POS, and SOS mixtures in their triclinic crystal polymorphic form, POP addition always led to a decrease in the melting point of mixtures, while SOS addition produced the opposite effect—an increase in melting point. A novel molecular structure with a melting point of 40 °C was identified at a specific POP:POS:SOS weight ratio of 40:40:20 (w/w/w). The study further revealed that POP:POS binary mixtures displayed a strong eutectic region [1].

Ternary melting point modulation
Head-to-head
POP ↓ mp, SOS ↑ mp; 40:40:20 POP:POS:SOS yielded 40 °C melting point.
POS provides intermediate melting bridge in ternary blends
POP:POS binary showed strong eutectic region
Ternary phase diagram Eutectic behavior Cocoa butter equivalents Melting point modulation

α-Melt-Mediated δ-Phase Crystallization Kinetics

The α-melt-mediated crystallization pathway of POS, investigated via differential scanning calorimetry (DSC) and polarized-light microscopy, demonstrated accelerated kinetics of δ-phase formation compared to direct crystallization from the melt. A complete time-temperature-transformation (TTT) diagram for POS was constructed for these solidification conditions. The study further quantified the effects of pre-crystallization parameters: at short plateau times (t1), crystallization was faster with decreasing temperature (T1), whereas the opposite trend was observed for longer plateau durations at T1 [1].

α-Melt-mediated δ-phase kinetics
Cross-study comparable
DSC and microscopy: accelerated δ-phase formation from α-melt vs. direct melt; complete TTT diagram established.
Informs processing parameter control for crystallization
T1 and t1 effects on rate direction quantified
Crystallization kinetics Time-temperature-transformation DSC analysis Polymorphic transition

Chocolate Bloom Suppression in CBE

Analysis of stored chocolate products revealed that bloom formation on plain chocolate consists of cocoa butter fractions with increased concentrations of POP, POS, and SOS triglycerides [1]. Importantly, research explicitly identifies the lack of 1-palmitoyl-2-oleoyl-3-stearoyl-glycerol (POSt) in monounsaturated symmetric triacylglycerol systems as a bottleneck problem in CBE applications, with POS deficiency directly linked to chocolate bloom initiation mechanisms [2].

Chocolate bloom suppression role
Class-level inference
POS deficiency identified as bottleneck in CBE bloom; bloom fractions contain POS.
POS may support bloom-retardation properties in formulations
Requires formulation-specific validation
Chocolate bloom Fat bloom inhibition Cocoa butter equivalent Confectionery shelf-life

Isothermal Crystallization Rate Control in CBE

In a comparative study of CBE formulations with varying triacylglycerol composition, blends containing 10–16% POS (POSt) exhibited distinct crystallization behavior relative to high-POP formulations under isothermal conditions at 20 °C. Higher levels of POP produced a small amount of β-polymorph (form V) in under 4 hours at 20 °C via apparent transformation from α-phase (form II), a behavior that did not occur with high-POS CBE samples. However, after 7 days of storage at 20 °C, the cocoa butter reference demonstrated greater transformation to β-polymorph (from β′) as confirmed by XRD [1].

Isothermal β-polymorph formation rate
Head-to-head
High-POP CBE formed β-polymorph in
POS content may extend processing window before β formation
7-day storage reference comparison by XRD
Cocoa butter equivalent Isothermal crystallization Polymorph transformation DSC analysis

POS: Application Scenarios for Procurement & Research


CBE Formulation for β-Polymorph Form V Compatibility

Industrial CBE formulation development requiring cocoa butter-compatible crystal polymorphism must specify POS as a discrete component rather than substituting with symmetric Sat-O-Sat analogs. POS β3 and β1 crystal polymorphs produce XRD patterns identical to cocoa butter crystal forms V and VI, whereas corresponding SOS and POP polymorphs do not [1]. POS also controls the transformation of cocoa butter from meta-stable form IV to optimal form V [1]. Procurement of POS analytical standards or bulk POS-enriched fractions is essential for quality control during CBE manufacturing where β-polymorph (form V) achievement is a critical performance specification.

Ternary Blend Melting Profile Optimization

Formulators designing fat blends requiring a precise melting point (e.g., approximately 40 °C for cocoa butter mimetics) should incorporate POS as a compositional bridging component between POP (melting point depressant) and SOS (melting point elevator). Ternary phase analysis demonstrates that a POP:POS:SOS ratio of 40:40:20 (w/w/w) yields a novel molecular structure with a 40 °C melting point [1]. Binary POP:POS mixtures exhibit strong eutectic behavior, while POS provides intermediate melting behavior essential for fine-tuning thermal properties [1]. Procurement specifications should include POS content targets to achieve desired solid fat content profiles and melting characteristics.

Analytical Standard for Triacylglycerol Quantification

Analytical laboratories performing triacylglycerol quantification in cocoa butter, chocolate products, or CBE formulations require POS as a certified reference standard for accurate peak identification and calibration. Bloom analysis of stored chocolate products identifies POS alongside POP and SOS as principal components of bloom fractions [1]. POS analytical standards (≥98% purity) are necessary for HPLC, GC, and mass spectrometry method development and validation [2]. Given that POS deficiency is identified as a bottleneck in CBE bloom performance [3], accurate quantification of POS content is a critical quality control parameter in confectionery manufacturing.

Stereospecific TAG Standards for Metabolism Research

Investigators studying lipid absorption, metabolism, or stereospecific incorporation of dietary triacylglycerols require POS as a structurally defined reference compound. The defined sn-1 (palmitoyl), sn-2 (oleoyl), and sn-3 (stearoyl) stereochemistry of POS provides a well-characterized model system for evaluating positional fatty acid effects on digestion and absorption. POS analytical standards enable method development for stereospecific triacylglycerol analysis using pancreatic lipase hydrolysis or mass spectrometry approaches [1]. The compound's established role in lipid metabolism studies and quantitative analysis supports its procurement as a research-grade reference material.

Application
Selection Property
Validation Focus
CBE β-polymorph (form V/VI) study
Asymmetric TAG architecture
XRD pattern replication of cocoa butter forms
Ternary blend melt profile optimization
Intermediate melting behavior
Ternary phase diagram and melting point control
Triacylglycerol quantification (HPLC/GC-MS)
High-purity analytical standard
Peak identification and calibration in cocoa products
Stereospecific lipid metabolism research
Defined sn-1/sn-2/sn-3 positions
Positional fatty acid effect assays

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